
6-Methoxy-1H-indole-3-carbaldehyde
Overview
Description
6-Methoxy-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methoxy group at the 6th position and a formyl group at the 3rd position on the indole ring. It is known for its diverse biological activities and is used as a precursor in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 6-methoxyindole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, are generally applied.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of Lewis acids or acidic catalysts.
Major Products Formed
Oxidation: 6-Methoxyindole-3-carboxylic acid.
Reduction: 6-Methoxy-1H-indole-3-methanol.
Substitution: Substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
6-Methoxy-1H-indole-3-carbaldehyde has the molecular formula and a molecular weight of approximately 175.18 g/mol. Its structure features an indole ring with a methoxy group at the 6-position and an aldehyde functional group at the 3-position, which enhances its reactivity and biological activity.
Medicinal Chemistry
This compound is utilized as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown promising results in:
- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis and modulating key proteins such as Bcl-2 and p53. For instance, derivatives have exhibited IC₅₀ values in the nanomolar range against certain cancer cell lines (see Table 1) .
Study | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Study A | K562 | 5.15 | Induces apoptosis via Bcl-2 modulation |
Study B | MDA-MB-231 | Not specified | Inhibits migration and invasion |
Study C | HEK-293 | 33.2 | Selectivity for normal cells |
- Enzyme Inhibition : This compound has been explored for its ability to inhibit various enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent. For example, it can inhibit kinases like p21-activated kinase 1 (PAK1), which is linked to tumor progression .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Further research is needed to elucidate specific mechanisms and efficacy against various pathogens .
Industrial Applications
This compound serves as a building block for synthesizing dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in the production of materials with specific functional characteristics .
Case Studies
Several case studies have highlighted the potential of this compound as a lead compound for drug development:
In Vivo Studies
Animal models have demonstrated that derivatives of this compound can significantly reduce tumor growth rates compared to controls, indicating its potential effectiveness as an anticancer agent .
Combination Therapies
Research shows that when used alongside other chemotherapeutic agents, this compound can enhance therapeutic efficacy through synergistic effects, improving overall treatment outcomes .
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indole-3-carbaldehyde and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxyindole-3-carboxylic acid
- 6-Methoxy-1H-indole-3-methanol
- 5-Methoxyindole-3-carboxaldehyde
Uniqueness
6-Methoxy-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and formyl groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Biological Activity
6-Methoxy-1H-indole-3-carbaldehyde is an indole derivative that exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound features a methoxy group at the 6-position and an aldehyde group at the 3-position of the indole ring. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity. The compound has been shown to interact with various enzymes and proteins, influencing their activity and function.
Target Interactions
The compound primarily interacts with several biological targets through various mechanisms, including:
- Enzyme Inhibition: It has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Gene Expression Modulation: this compound can influence transcription factors that alter gene expression patterns.
- Cell Signaling Pathways: The compound affects cellular metabolism and signaling pathways, leading to diverse cellular effects .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound:
- Antifungal Activity: This compound has demonstrated antifungal properties against various strains, including Candida albicans and Cryptococcus neoformans. Its effectiveness is comparable to standard antifungal agents like fluconazole .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 6.5 μM |
Cryptococcus neoformans | ≤0.25 μg/mL |
- Antibacterial Activity: It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating significant antibacterial effects .
Cytotoxicity and Safety
While exploring its therapeutic potential, it is crucial to assess the cytotoxic effects of this compound. Studies indicate that at certain concentrations, it exhibits low toxicity towards human cells, suggesting a favorable safety profile for further development as a therapeutic agent .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This characteristic enhances its potential for central nervous system applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antifungal Production Optimization : A study optimized the production of 6-methoxy derivatives from Bacillus toyonensis, demonstrating its antifungal efficacy in various conditions. This research utilized response surface methodology (RSM) for process optimization, achieving a significant increase in metabolite production .
- Antimicrobial Screening : In a screening campaign for new antimicrobials, derivatives of this compound were identified as effective against MRSA and other pathogens, highlighting its potential as a lead compound for drug development .
Q & A
Q. What are the established synthetic routes for 6-Methoxy-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
Basic
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 6-methoxyindole undergoes formylation using POCl₃ and DMF. Hydrolysis with aqueous NaOH yields the aldehyde. Alternative methods include SN2 substitution on indole-3-carbaldehyde precursors using methoxy-containing alkyl halides under NaH/DMF conditions . Yield optimization requires precise control of POCl₃ stoichiometry (1.3 equivalents), reaction temperature (80°C for acylation), and hydrolysis duration (45 minutes) .
Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?
Advanced
X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous confirmation of molecular geometry, including bond angles, torsion angles, and displacement parameters. For example, in a derivative (1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde), crystallographic data (CCDC 2236467) confirmed the aldehyde’s planarity and methoxy group orientation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, while displacement ellipsoids at 50% probability level validate atomic positions .
Q. What analytical techniques are critical for validating the purity and functional groups of this compound?
Basic
- NMR Spectroscopy : ¹H NMR confirms methoxy (-OCH₃, δ ~3.8 ppm) and aldehyde (-CHO, δ ~9.8 ppm) protons. ¹³C NMR identifies carbonyl carbons (δ ~190 ppm) .
- IR Spectroscopy : Stretching frequencies at ~2850 cm⁻¹ (C-H aldehyde) and ~1680 cm⁻¹ (C=O) .
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (C₁₀H₉NO₂, MW 191.18) .
Q. How can researchers address contradictions in reported reactivity of the aldehyde group across studies?
Advanced
Discrepancies often arise from solvent polarity, catalyst choice, or competing side reactions. For instance:
- Oxidation : KMnO₄ in acidic conditions may overoxidize the aldehyde to carboxylic acid, while CrO₃ offers controlled oxidation .
- Reduction : NaBH₄ selectively reduces the aldehyde to alcohol, but LiAlH₄ may degrade the indole ring .
- Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and compare with computational models (DFT for reaction pathway prediction) .
Q. What strategies enable efficient derivatization of the aldehyde moiety for drug discovery?
Advanced
- Schiff Base Formation : React with amines (e.g., aniline) under mild conditions to form imine linkages for prodrugs .
- Nucleophilic Addition : Grignard reagents add to the aldehyde, introducing alkyl/aryl groups .
- Oxidation-Reduction Cascades : Convert aldehyde to carboxylic acid (KMnO₄) or alcohol (NaBH₄) for SAR studies .
Q. How can researchers design assays to explore its biological activity, given structural analogs show antimicrobial properties?
Advanced
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to microbial enzymes (e.g., cytochrome P450) .
- In Vitro Assays : Test against Gram-positive/negative bacteria (MIC determination via broth dilution) and cancer cell lines (MTT assay) .
- Metabolic Stability : Assess hepatic microsomal stability to prioritize derivatives with improved pharmacokinetics .
Q. What computational methods aid in predicting the compound’s reactivity and electronic properties?
Advanced
- DFT Calculations : Gaussian09/M06-2X/6-31G(d) models predict Fukui indices for electrophilic/nucleophilic sites, guiding functionalization .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using CoMFA or HQSAR .
- Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. water) on conformation and reactivity .
Q. How does the methoxy group influence the compound’s electronic structure compared to halogenated analogs?
Advanced
The methoxy group is electron-donating (+M effect), raising the HOMO energy and enhancing nucleophilic reactivity at the 3-position. In contrast, 6-iodo analogs (e.g., 6-Iodo-1H-indole-3-carbaldehyde) exhibit stronger electrophilicity due to iodine’s polarizability, favoring Suzuki-Miyaura cross-coupling . UV-Vis spectroscopy and cyclic voltammetry quantify these electronic differences .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Advanced
- Byproduct Formation : Optimize POCl₃ addition rate to minimize di-formylation.
- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .
- Process Analytics : Implement inline FTIR or HPLC to monitor reaction progression .
Q. How can crystallographic data repositories enhance reproducibility in indole derivative research?
Advanced
Public databases (e.g., CCDC, CSD) provide access to structural parameters (unit cell dimensions, torsion angles) for comparison. For example, CCDC 2236467 offers a reference for validating synthetic derivatives . Cross-referencing with SHELX-refined structures ensures methodological consistency .
Properties
IUPAC Name |
6-methoxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEFJNIWWXTBMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358639 | |
Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70555-46-3 | |
Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1H-indole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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